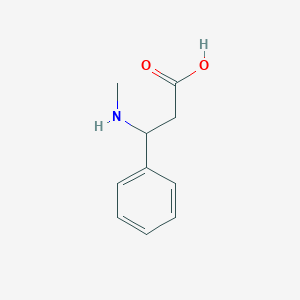

3-(Methylamino)-3-phenylpropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(Methylamino)-3-phenylpropanoic acid and its derivatives often involves chemoselective reactions, utilizing multiple nucleophilic centres to obtain specific products like hexahydro-4-pyrimidinones or oxazolidines through reactions with dihaloalkanes and aldehydes, as demonstrated by Hajji et al. (2002) in their study on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide (Hajji et al., 2002). Additionally, Pokhodylo et al. (2021) described the synthesis of various derivatives from 3-aryl-2-bromopropanoic acids, showcasing the versatility of this compound in organic synthesis (Pokhodylo et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-(Methylamino)-3-phenylpropanoic acid derivatives has been elucidated using various spectroscopic techniques. For example, Kolev and Angelov (2008) performed a detailed study on 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, providing insight into its molecular geometry and hydrogen bonding through IR-spectroscopy and quantum chemical calculations (Kolev & Angelov, 2008).

Chemical Reactions and Properties

Chemical reactions involving 3-(Methylamino)-3-phenylpropanoic acid often explore its reactivity towards different electrophiles and nucleophiles. For instance, the preparation and isolation of its enantiomers using selective crystallization demonstrate its chiral properties and the potential for stereoselective synthesis (Shiraiwa et al., 1997).

Physical Properties Analysis

The physical properties of 3-(Methylamino)-3-phenylpropanoic acid derivatives, such as melting points and solubility, are crucial for their application in different chemical contexts. Studies like those conducted by Bhat and Vijayan (1982) on flufenamic acid, a related compound, help understand these aspects through X-ray crystallography, revealing the geometrical disposition and hydrogen bonding that influence these properties (Bhat & Vijayan, 1982).

Applications De Recherche Scientifique

-

Microbial Diversity Impacts Non-Protein Amino Acid Production in Cyanobacterial Bloom Cultures

- Summary: This research investigates the impact of microbial diversity on non-protein amino acid (NPAA) production by cyanobacteria .

- Methods: The study used semi-purified crude cyanobacterial cultures established from field samples collected by the Lake Winnipeg Research Consortium between 2016 and 2021. NPAAs were detected and quantified by ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) using validated analytical methods .

- Results: The study found that microbial community complexity impacts NPAA production by cyanobacteria and related organisms .

-

Application of Amino Acids in the Structural Modification of Natural Products

- Summary: This review summarizes the application of amino acids in the structural modification of natural products .

- Methods: The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

- Results: Many natural products have shown improved biological activity and physicochemical properties following the introduction of amino acids .

-

Analytical Methods for the Detection and Quantification of β-N-methylamino-L-alanine (BMAA)

- Summary: This review provides a comprehensive overview of the methods used for BMAA analysis from 2003 to 2019 .

- Methods: Detailed searches of the database Web of Science™ (WoS) were performed. Eligible studies included analytical methods for the detection and quantification of BMAA in cyanobacteria and bioaccumulated BMAA in higher trophic levels, in phytoplankton and zooplankton and in human tissues and fluids .

- Results: The study identified 148 eligible studies, of which a positive result for BMAA in one or more samples analyzed was reported in 84% (125 out of 148) of total studies .

-

Microbial Diversity Impacts Non-Protein Amino Acid Production in Cyanobacterial Bloom Cultures Collected from Lake Winnipeg

-

Nucleic Acid Aptamers: From Basic Research to Clinical Applications

- Summary: This research focuses on the methodologies available to overcome the limitations of aptamers and how chemical modifications of aptamers improve the applicability of aptamers to address many biological and clinical research questions .

- Methods: The study provides a comprehensive overview of the methods used for the analysis of aptamers from 2003 to 2019 .

- Results: The study identified 148 eligible studies, of which a positive result for aptamers in one or more samples analyzed was reported in 84% (125 out of 148) of total studies .

-

Recent Advances in Coumarin-Metal Complexes With Biological Properties

- Summary: This review summarizes the recent development of coumarin-metal complexes with proven biological properties .

- Methods: The study provides a comprehensive overview of the methods used for the synthesis of coumarin-metal complexes .

- Results: The study found that many coumarin-metal complexes display promising antioxidant, antitumor or antibacterial activities .

Propriétés

IUPAC Name |

3-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXBHNUVVFNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507158 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-3-phenylpropanoic acid | |

CAS RN |

76497-43-3 | |

| Record name | 3-(Methylamino)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

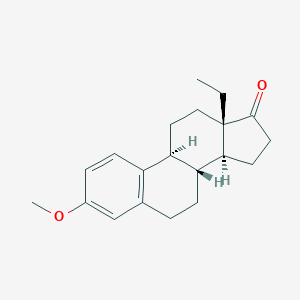

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

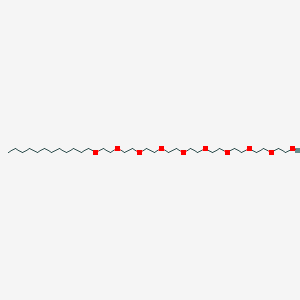

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)